3-Iodo-1,4-dimethyl-1H-pyrazole
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Overview
Description
3-Iodo-1,4-dimethyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,4-dimethyl-1H-pyrazole typically involves the iodination of 1,4-dimethyl-1H-pyrazole. One common method includes the reaction of 1,4-dimethyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases are typically employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-azido-1,4-dimethyl-1H-pyrazole or 3-cyano-1,4-dimethyl-1H-pyrazole.
Oxidation Products: Compounds with higher oxidation states of iodine.
Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 3-Iodo-1,4-dimethyl-1H-pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways.
Medicine: The compound and its derivatives are investigated for their therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1,4-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent plays a crucial role in the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can alter cellular pathways and biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
3-Iodo-1H-pyrazole: Lacks the methyl groups at positions 1 and 4, resulting in different chemical properties and reactivity.
1,4-Dimethyl-1H-pyrazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3,5-Dimethyl-1H-pyrazole: Has a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness: 3-Iodo-1,4-dimethyl-1H-pyrazole is unique due to the presence of both iodine and methyl groups, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for various scientific applications.
Properties
IUPAC Name |
3-iodo-1,4-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLEICJWIZWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395443-04-5 |
Source
|
Record name | 3-iodo-1,4-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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